molecular formula C20H22N2O2 B14391067 Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate CAS No. 88485-90-9

Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate

Cat. No.: B14391067
CAS No.: 88485-90-9
M. Wt: 322.4 g/mol
InChI Key: ORHBRHMHELADIQ-UHFFFAOYSA-N
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Description

Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate can be achieved through several methods:

    Esterification: This involves the reaction of a carboxylic acid (benzoic acid) with an alcohol (pentanol) in the presence of an acid catalyst to form the ester.

    Aminolysis: The ester can be converted to an amide by reacting with an amine. In this case, the cyano group can be introduced through a nucleophilic substitution reaction with a suitable reagent.

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification reactions using benzoic acid and pentanol. The reaction is carried out under controlled conditions to ensure high yield and purity. The cyano group is then introduced through a subsequent reaction step.

Chemical Reactions Analysis

Types of Reactions

Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Various esters or amides.

Scientific Research Applications

Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to create complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of perfumes, flavoring agents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The ester group can undergo hydrolysis to release the active components, which then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with an ethyl group instead of a pentyl group.

    Methyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with a methyl group instead of a pentyl group.

    Butyl 4-{[cyano(phenyl)methyl]amino}benzoate: Similar structure but with a butyl group instead of a pentyl group.

Uniqueness

Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate is unique due to its longer alkyl chain (pentyl group), which can influence its physical properties, such as solubility and boiling point. This can make it more suitable for specific applications compared to its shorter-chain analogs.

Properties

CAS No.

88485-90-9

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

pentyl 4-[[cyano(phenyl)methyl]amino]benzoate

InChI

InChI=1S/C20H22N2O2/c1-2-3-7-14-24-20(23)17-10-12-18(13-11-17)22-19(15-21)16-8-5-4-6-9-16/h4-6,8-13,19,22H,2-3,7,14H2,1H3

InChI Key

ORHBRHMHELADIQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC(=O)C1=CC=C(C=C1)NC(C#N)C2=CC=CC=C2

Origin of Product

United States

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